molecular formula C14H19N3O3 B491122 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one CAS No. 667909-59-3

1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B491122
CAS No.: 667909-59-3
M. Wt: 277.32g/mol
InChI Key: XFNGZQIQBRCVNO-UHFFFAOYSA-N
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Description

1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core fused with a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[3,4-b]pyridin-6-one, 1-(2,2-dimethyltetrahydropyran-4-yl)-3-hydroxy-4-methyl-1,7-dihydro- can be achieved through several methods. One common approach involves the N-heterocyclic carbene-catalyzed oxidative [3 + 3] annulation of enals with pyrazol-5-amines . This method offers excellent yields and enantioselectivities under mild reaction conditions, making it suitable for large-scale production.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as flash column chromatography and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methyl and hydroxyl groups can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield alcohol derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, pyrazolo[3,4-b]pyridin-6-one derivatives have shown promise as anticancer agents. Studies have demonstrated their ability to inhibit the proliferation of cancer cells by targeting specific molecular pathways .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and other diseases .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives involves their interaction with specific molecular targets. For example, certain derivatives have been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This interaction disrupts the normal function of microtubules, which are essential for cell division and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features but lacking the tetrahydropyran ring.

    Pyrazolo[3,4-c]pyridine: Another member of the pyrazolopyridine family with a different ring fusion pattern.

    Pyrazolo[4,3-c]pyridine: A compound with a similar core structure but different functional groups.

Uniqueness

The uniqueness of pyrazolo[3,4-b]pyridin-6-one, 1-(2,2-dimethyltetrahydropyran-4-yl)-3-hydroxy-4-methyl-1,7-dihydro- lies in its specific combination of functional groups and ring structures.

Properties

CAS No.

667909-59-3

Molecular Formula

C14H19N3O3

Molecular Weight

277.32g/mol

IUPAC Name

1-(2,2-dimethyloxan-4-yl)-4-methyl-2,7-dihydropyrazolo[3,4-b]pyridine-3,6-dione

InChI

InChI=1S/C14H19N3O3/c1-8-6-10(18)15-12-11(8)13(19)16-17(12)9-4-5-20-14(2,3)7-9/h6,9H,4-5,7H2,1-3H3,(H,15,18)(H,16,19)

InChI Key

XFNGZQIQBRCVNO-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC2=C1C(=O)NN2C3CCOC(C3)(C)C)O

SMILES

CC1=CC(=O)NC2=C1C(=O)NN2C3CCOC(C3)(C)C

Canonical SMILES

CC1=CC(=O)NC2=C1C(=O)NN2C3CCOC(C3)(C)C

Origin of Product

United States

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